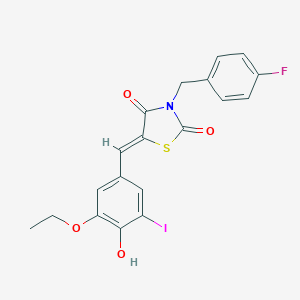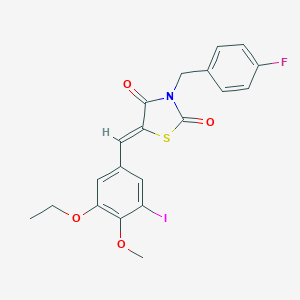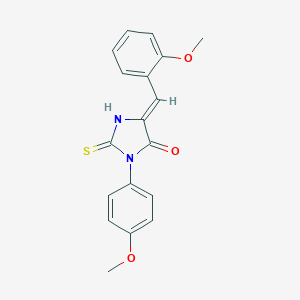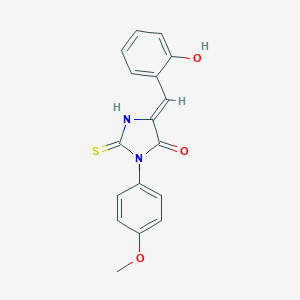![molecular formula C16H14ClN3OS B307057 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B307057.png)
5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, commonly known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). It was first synthesized by Pfizer in 2001 and has since been extensively studied for its potential therapeutic applications in various autoimmune diseases.
作用機序
CP-690,550 selectively inhibits 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, a tyrosine kinase that is primarily expressed in immune cells. This compound is involved in the signaling pathways of various cytokines, including interleukin-2 (IL-2), interleukin-4 (IL-4), interleukin-7 (IL-7), interleukin-9 (IL-9), interleukin-15 (IL-15), and interleukin-21 (IL-21). By inhibiting this compound, CP-690,550 prevents the activation of these cytokines and subsequently reduces the activation and proliferation of immune cells.
Biochemical and Physiological Effects:
CP-690,550 has been shown to reduce inflammation and immune cell activation in various animal models of autoimmune diseases. In clinical trials, it has been shown to improve the symptoms of rheumatoid arthritis and psoriasis. However, CP-690,550 also has some off-target effects, such as inhibition of JAK2 and TYK2, which may lead to adverse effects such as anemia and thrombocytopenia.
実験室実験の利点と制限
CP-690,550 is a potent and selective inhibitor of 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one, making it a valuable tool for studying the role of this compound in immune cell signaling and autoimmune diseases. However, its off-target effects on JAK2 and TYK2 may complicate the interpretation of experiments. In addition, its use in animal models may not fully reflect its effects in humans, and its potential side effects may limit its clinical applications.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications of CP-690,550 in autoimmune diseases. One possible direction is to develop more selective 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one inhibitors that do not have off-target effects on JAK2 and TYK2. Another direction is to investigate the long-term effects of this compound inhibition on immune cell function and the risk of infections and malignancies. Overall, CP-690,550 has the potential to be a valuable therapeutic agent for autoimmune diseases, but further research is needed to fully understand its benefits and limitations.
合成法
The synthesis of CP-690,550 involves the condensation of 4-chlorobenzaldehyde with 2,5-dimethylpyrrole in the presence of acetic acid and sulfuric acid to form the pyrrole aldehyde intermediate. The intermediate is then reacted with thiosemicarbazide and formaldehyde to form the thiazolidinone ring. The final product is obtained after purification and crystallization.
科学的研究の応用
CP-690,550 has been studied extensively for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit 5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-imino-1,3-thiazolidin-4-one-mediated signaling pathways, which play a crucial role in the development and progression of autoimmune diseases.
特性
分子式 |
C16H14ClN3OS |
|---|---|
分子量 |
331.8 g/mol |
IUPAC名 |
(5Z)-2-amino-5-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-thiazol-4-one |
InChI |
InChI=1S/C16H14ClN3OS/c1-9-7-11(8-14-15(21)19-16(18)22-14)10(2)20(9)13-5-3-12(17)4-6-13/h3-8H,1-2H3,(H2,18,19,21)/b14-8- |
InChIキー |
FNNVCBHKGRWGBD-ZSOIEALJSA-N |
異性体SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)/C=C\3/C(=O)N=C(S3)N |
SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N=C(S3)N |
正規SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Cl)C)C=C3C(=O)N=C(S3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-Chloro-4-{[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-6-methoxyphenoxy)acetic acid](/img/structure/B306978.png)

![5-[4-(Allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B306982.png)
![3-({(2E,5Z)-5-[4-(methoxycarbonyl)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid](/img/structure/B306983.png)

![3-Ethyl-5-[(5-{4-nitrophenyl}-2-furyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B306988.png)
![(5Z)-5-[4-(diethylamino)-2-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxoimidazolidin-4-one](/img/structure/B306991.png)
![3-Ethyl-5-[3-methoxy-4-(2-propynyloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306992.png)

![4-{[5-(3,4-Dimethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306996.png)
